molecular formula C11H16N2O3 B1635566 Ethyl 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate

Ethyl 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate

Cat. No. B1635566
M. Wt: 224.26 g/mol
InChI Key: OQLSWTMZKUYDEI-UHFFFAOYSA-N
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Patent
US08664380B2

Procedure details

To a solution of diethyl 2,2-dimethylpropanimidamide m hydrochloride (1.36 g) and (ethoxymethylene)malonate (2.16 g) in ethanol (100 ml) was added 20% sodium ethoxide-ethanol solution (6.8 g) under ice-cooling, and the mixture was stirred at 80° C. for 5 hr. The reaction mixture was concentrated under reduced pressure, 1M hydrochloric acid (10 ml) was added under ice-cooling, and the mixture was extracted with ethyl acetate. The extract was concentrated under reduced pressure, hexane was added to the residue, and the precipitate was collected by filtration to give the object product(1.65 g) as a powder.
Name
diethyl 2,2-dimethylpropanimidamide
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
(ethoxymethylene)malonate
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3](CC)[C:4]([CH3:9])([CH3:8])[C:5](=[NH:7])[NH2:6])C.[CH2:12]([O:14][CH:15]=[C:16]([C:20]([O-])=O)[C:17]([O-])=[O:18])[CH3:13].[O-:23]CC.[Na+].C(O)C>C(O)C>[C:4]([C:5]1[NH:6][C:17](=[O:18])[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:23])=[CH:20][N:7]=1)([CH3:3])([CH3:8])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
diethyl 2,2-dimethylpropanimidamide
Quantity
1.36 g
Type
reactant
Smiles
C(C)C(C(C(N)=N)(C)C)CC
Name
(ethoxymethylene)malonate
Quantity
2.16 g
Type
reactant
Smiles
C(C)OC=C(C(=O)[O-])C(=O)[O-]
Name
sodium ethoxide ethanol
Quantity
6.8 g
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 1M hydrochloric acid (10 ml)
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure, hexane
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1NC(C(=CN1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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